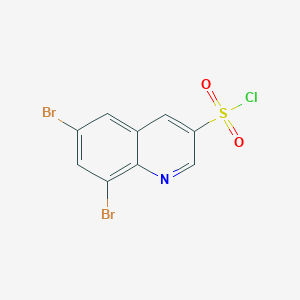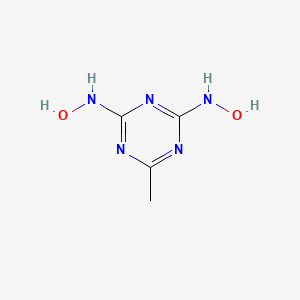
N,N'-(6-Methyl-1,3,5-triazine-2,4-diyl)bis(hydroxylamine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(6-Methyl-1,3,5-triazine-2,4-diyl)bis(hydroxylamine) is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(6-Methyl-1,3,5-triazine-2,4-diyl)bis(hydroxylamine) typically involves the reaction of 6-methyl-1,3,5-triazine-2,4-diamine with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N,N’-(6-Methyl-1,3,5-triazine-2,4-diyl)bis(hydroxylamine) may involve large-scale batch or continuous processes. The choice of production method depends on factors such as the desired production capacity, cost-effectiveness, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(6-Methyl-1,3,5-triazine-2,4-diyl)bis(hydroxylamine) can undergo various chemical reactions, including:
Oxidation: The hydroxylamine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The triazine ring can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxylamine groups can lead to the formation of nitroso or nitro derivatives, while reduction can yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-(6-Methyl-1,3,5-triazine-2,4-diyl)bis(hydroxylamine) has a wide range of applications in scientific research, including:
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of specialty chemicals, such as corrosion inhibitors and polymer additives.
Wirkmechanismus
The mechanism of action of N,N’-(6-Methyl-1,3,5-triazine-2,4-diyl)bis(hydroxylamine) involves its interaction with specific molecular targets and pathways. The hydroxylamine groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The triazine ring can also serve as a scaffold for binding to specific enzymes or receptors, modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyl-1,3,5-triazine-2,4-diamine: A precursor in the synthesis of N,N’-(6-Methyl-1,3,5-triazine-2,4-diyl)bis(hydroxylamine).
2,4-Diamino-6-methyl-1,3,5-triazine: Another triazine derivative with similar structural features.
Uniqueness
N,N’-(6-Methyl-1,3,5-triazine-2,4-diyl)bis(hydroxylamine) is unique due to the presence of hydroxylamine groups, which impart distinct chemical reactivity and potential applications. The combination of the triazine ring and hydroxylamine groups makes this compound versatile for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C4H7N5O2 |
|---|---|
Molekulargewicht |
157.13 g/mol |
IUPAC-Name |
N-[4-(hydroxyamino)-6-methyl-1,3,5-triazin-2-yl]hydroxylamine |
InChI |
InChI=1S/C4H7N5O2/c1-2-5-3(8-10)7-4(6-2)9-11/h10-11H,1H3,(H2,5,6,7,8,9) |
InChI-Schlüssel |
PWUQPBCQWBXLCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC(=N1)NO)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



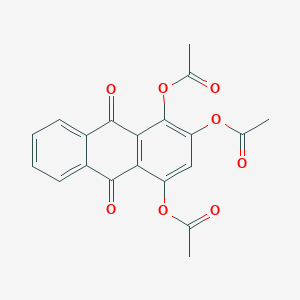
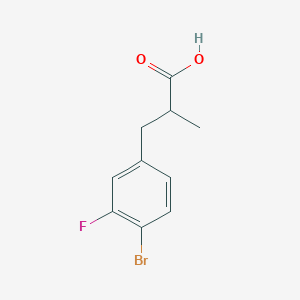
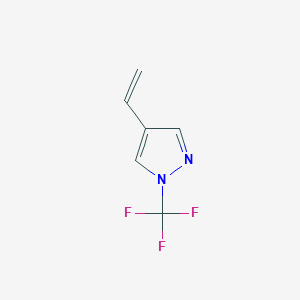
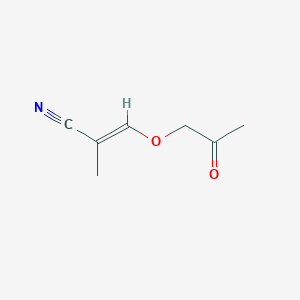

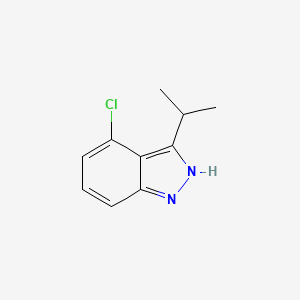
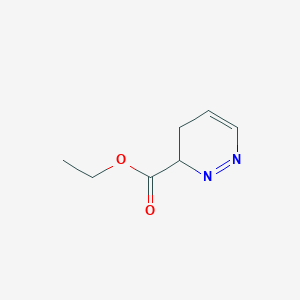

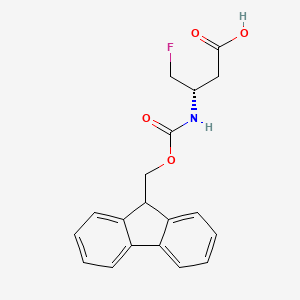
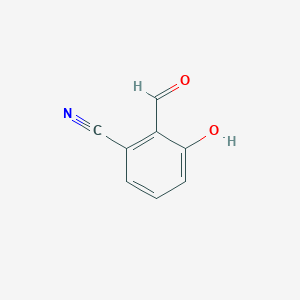

![Copper, [(|C2-1,2-ethynediyl)bis[trimethylsilane]](1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-|EO2,|EO4)-](/img/structure/B13123542.png)
